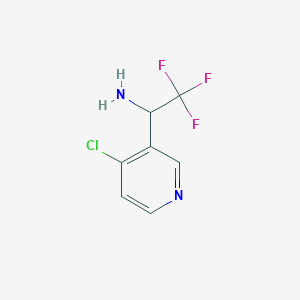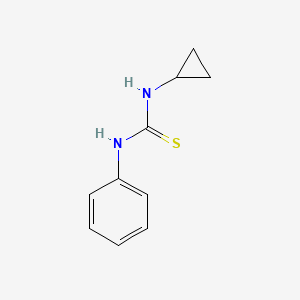
1-Cyclopropyl-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities . The compound features a cyclopropyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-phenylthiourea typically involves the reaction of cyclopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclopropylamine+Phenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Cyclopropyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition is crucial in controlling melanin production and has potential therapeutic applications in treating hyperpigmentation disorders .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-phenylthiourea can be compared with other thiourea derivatives such as N-phenylthiourea and N-cyclohexylthiourea. While all these compounds share the thiourea core, their unique substituents confer different chemical and biological properties:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
N-cyclohexylthiourea: Exhibits different solubility and reactivity profiles compared to this compound.
The presence of the cyclopropyl group in this compound makes it more rigid and potentially more selective in its interactions with biological targets .
Propriétés
Numéro CAS |
77991-97-0 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-cyclopropyl-3-phenylthiourea |
InChI |
InChI=1S/C10H12N2S/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
Clé InChI |
HMRHSMXFUQAWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)

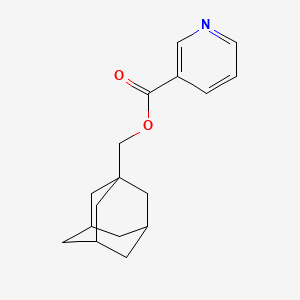
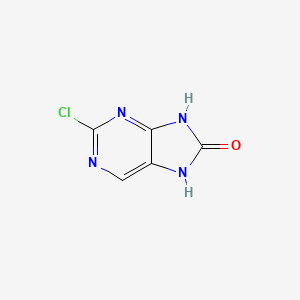
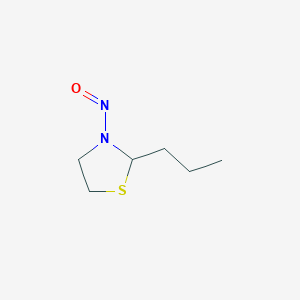
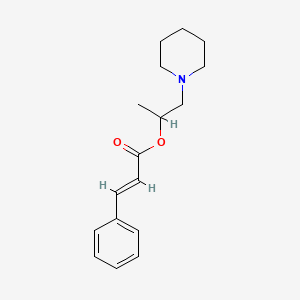

![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)

![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
